methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups, such as the sulfanyl and carboxylate groups, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the thieno[2,3-d]pyrimidine core through a [3+3], [4+2], or [5+1] cyclization process
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar thieno core and exhibit comparable biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic structure and are used in similar applications.
Uniqueness
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C22H19N3O3S3
- Molecular Weight : 469.6 g/mol
- CAS Number : 315682-60-1
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The thieno[2,3-d]pyrimidine moiety is known for its role in modulating enzyme activities and influencing signaling pathways related to inflammation and pain.
1. Analgesic and Anti-inflammatory Effects
Research has shown that derivatives of the thieno[2,3-d]pyrimidine structure exhibit significant analgesic and anti-inflammatory properties. For instance, a related compound demonstrated potent analgesic effects comparable to diclofenac sodium in animal models, indicating that this compound may possess similar capabilities .
2. Anticancer Potential
Thiophene derivatives have been identified as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's interaction with specific protein targets involved in cell cycle regulation and apoptosis has been highlighted in various studies .
3. Antioxidant Activity
The compound may also exhibit antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. This activity can contribute to its protective effects against various diseases .
Case Studies
Properties
Molecular Formula |
C19H19N3O3S3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3S3/c1-9-10(2)27-17-14(9)16(20-8-21-17)26-7-13(23)22-18-15(19(24)25-3)11-5-4-6-12(11)28-18/h8H,4-7H2,1-3H3,(H,22,23) |
InChI Key |
IDAREDIKDFUNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C |
Origin of Product |
United States |
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